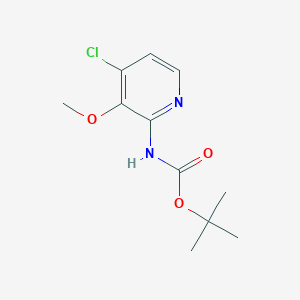
tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is also referred to as terbuthylazine, a widely used herbicide belonging to the s-triazine class of herbicides. This compound is primarily used to control weeds in crops such as maize, sorghum, sugarcane, and pineapple.
Preparation Methods
The synthesis of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with tert-butanol and carbonic acid. The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. The structure of the compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Chemical Reactions Analysis
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include palladium catalysts and bases such as cesium carbonate. For example, the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of cesium carbonate in 1,4-dioxane as a solvent is a notable reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate has extensive applications in scientific research. It is used in the synthesis of various organic compounds, including N-Boc-protected anilines and tetrasubstituted pyrroles. These compounds are valuable in medicinal chemistry and drug development. Additionally, the compound is used in environmental studies to understand its impact on non-target organisms and its effectiveness as a herbicide .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves its interaction with specific molecular targets in plants. As a herbicide, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, ultimately causing cell death in the target weeds.
Comparison with Similar Compounds
Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate can be compared with other s-triazine herbicides such as atrazine and simazine. While all these compounds share a similar mode of action, terbuthylazine is known for its lower toxicity to non-target organisms and its effectiveness in controlling a broader spectrum of weeds. Other similar compounds include N-(2-chloro-3-methoxy-4-pyridyl)carbamate and tert-butyl carbamate .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-methoxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-8(16-4)7(12)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHJDJDAGVMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2765799.png)
![N-cyclopropyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765800.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)
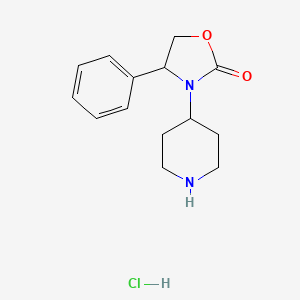
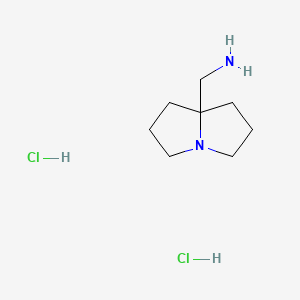
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)
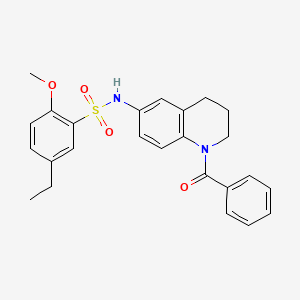
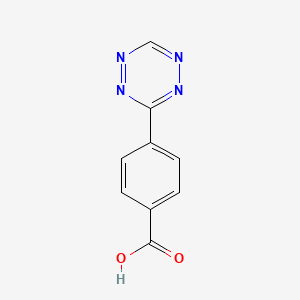
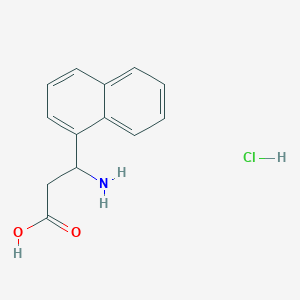
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
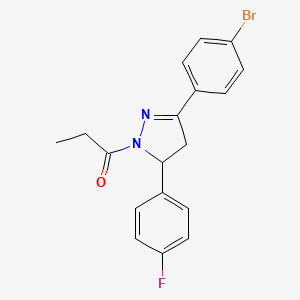
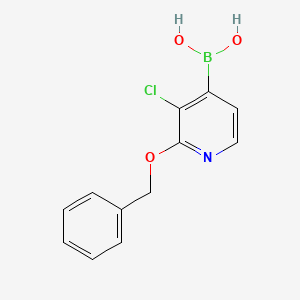
![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
